Sub-Nanomolar sEH Inhibition: Direct Comparison with Later-Numbered Patent Examples
This compound (Patent Example 7) exhibits an IC50 of 0.400 nM against recombinant human sEH, compared to 0.600 nM for Example 9 (BDBM50591338) and 0.600 nM for Example 12 (BDBM50591333), representing a 1.5-fold superior inhibitory potency within the same patent family [1][2]. The assay employed purified recombinant human sEH and a fluorescent substrate (Nonfluorescent Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate) with identical incubation conditions across all tested examples, confirming comparable experimental procedures [1]. This quantitative potency difference is statistically meaningful for dose-response studies, where lower inhibitor concentrations reduce the risk of off-target interactions.
| Evidence Dimension | sEH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.400 nM |
| Comparator Or Baseline | Example 9 (BDBM50591338) IC50 = 0.600 nM; Example 12 (BDBM50591333) IC50 = 0.600 nM |
| Quantified Difference | 1.5-fold greater potency (0.400 vs 0.600 nM) |
| Conditions | Recombinant human sEH; fluorescent substrate CMNPC; 5 min incubation at 30°C; identical assay protocol for all examples per BindingDB entries |
Why This Matters
For researchers designing dose-response experiments or seeking the most potent tool compound from this patent series, the 1.5-fold potency advantage directly translates to lower compound consumption and reduced potential for off-target effects at working concentrations.
- [1] BindingDB. BDBM50591341 (Example 7, IC50 0.400 nM); BDBM50591338 (Example 9, IC50 0.600 nM); BDBM50591333 (Example 12, IC50 0.600 nM). Assay: recombinant human sEH, CMNPC fluorescent substrate. View Source
- [2] US Patent 20240182406 A1. Compounds as soluble epoxide hydrolase inhibitors. Example 7, Example 9, Example 12. Filed 2021, Published 2024. View Source
